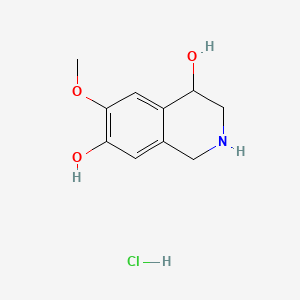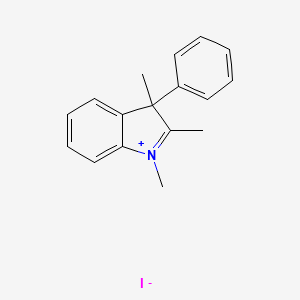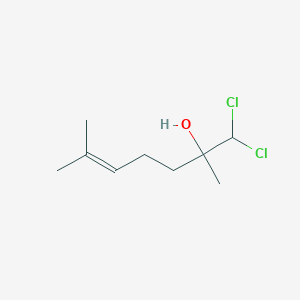
1,1-Dichloro-2,6-dimethylhept-5-EN-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichloro-2,6-dimethylhept-5-EN-2-OL is an organic compound characterized by the presence of two chlorine atoms, two methyl groups, and a double bond within its heptane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-2,6-dimethylhept-5-EN-2-OL typically involves the chlorination of 2,6-dimethylhept-5-en-2-ol. This process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dichloro-2,6-dimethylhept-5-EN-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chlorinated compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with different functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
1,1-Dichloro-2,6-dimethylhept-5-EN-2-OL has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1-Dichloro-2,6-dimethylhept-5-EN-2-OL involves its interaction with molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the double bond can influence its reactivity and binding affinity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylhept-5-en-2-ol: Lacks the chlorine atoms, making it less reactive in certain chemical reactions.
1,1-Dichloroheptane: Lacks the double bond and methyl groups, resulting in different chemical properties.
2,6-Dichlorohept-5-en-2-ol: Contains chlorine atoms at different positions, leading to variations in reactivity and applications.
Uniqueness
1,1-Dichloro-2,6-dimethylhept-5-EN-2-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for selective reactions and interactions, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
52183-66-1 |
|---|---|
Molekularformel |
C9H16Cl2O |
Molekulargewicht |
211.13 g/mol |
IUPAC-Name |
1,1-dichloro-2,6-dimethylhept-5-en-2-ol |
InChI |
InChI=1S/C9H16Cl2O/c1-7(2)5-4-6-9(3,12)8(10)11/h5,8,12H,4,6H2,1-3H3 |
InChI-Schlüssel |
NRRRCYPFIKRDAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(C)(C(Cl)Cl)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


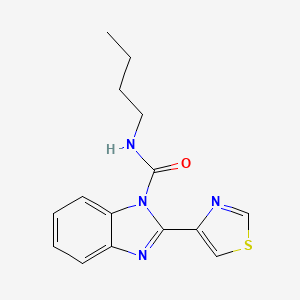

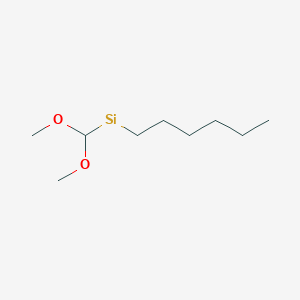
![3-[[4-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-YL]phenyl]sulfonyl]-N-[2-(dimethylamino)ethyl]-propanamide](/img/structure/B14654103.png)
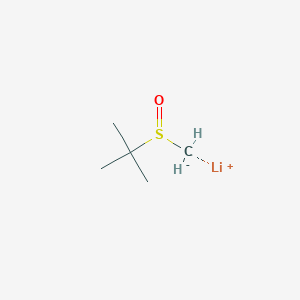

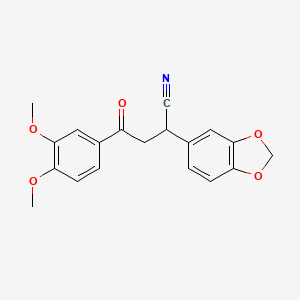
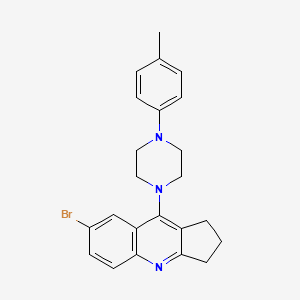
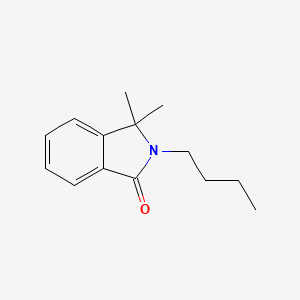
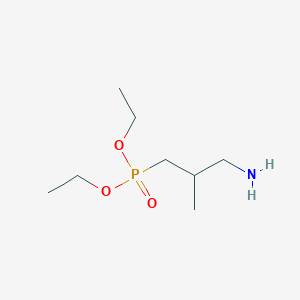
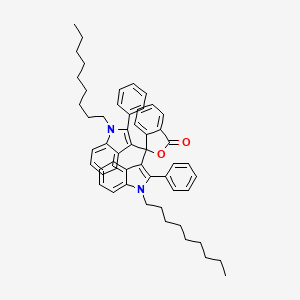
![N-[2-(3,6-Dihydro-2H-pyridin-1-YL)-2-methyl-propylidene]hydroxylamine](/img/structure/B14654141.png)
